PLX7486
Description
PLX7486 is an orally bioavailable, small-molecule dual inhibitor targeting tropomyosin receptor kinases (TrkA/B/C) and colony-stimulating factor 1 receptor (CSF1R). Developed by Plexxikon (a subsidiary of Daiichi Sankyo), it is designed to block oncogenic signaling in cancers driven by NTRK gene fusions or CSF1R-mediated immunosuppression . Preclinical studies demonstrate its ability to inhibit tumor growth by directly inducing cytotoxicity in cancer cells (IC50: 5–8 μM) and suppressing immunosuppressive myeloid cells (IC50 <1 μM) . Currently, this compound is under investigation in a Phase I/Ib clinical trial (NCT01804530) for advanced solid tumors, including pancreatic cancer, synovial giant cell tumors, and NTRK-altered malignancies .
Properties
Molecular Formula |
C21H25N5O4 |
|---|---|
Appearance |
Solid powder |
Synonyms |
PLX7486; PLX-7486; PLX 7486.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes PLX7486’s pharmacological profile alongside key competitors in the Trk and CSF1R inhibitor classes:
Mechanistic Differentiation
Dual Inhibition of Trk and CSF1R
This compound uniquely combines Trk inhibition (targeting NTRK-fusion-driven cancers) with CSF1R blockade (reducing tumor-associated macrophages [TAMs]). This dual action enhances antitumor immunity by simultaneously impairing cancer cell survival and remodeling the immunosuppressive tumor microenvironment (TME) . In contrast, entrectinib and crizotinib primarily target Trk or ALK/ROS1 with minimal CSF1R activity, limiting their ability to modulate TAMs .
Synergy with Immunotherapy
This compound demonstrates robust synergy with immune checkpoint inhibitors (ICIs). In murine models (MC38, B16F10), combining this compound with anti-PD-1 or anti-CTLA-4 reduced tumor volume by >50% compared to monotherapies. This effect correlated with increased CD8<sup>+</sup> T cell infiltration and decreased TAM density . In comparison, pexidartinib (PLX3397) shows modest TAM depletion but lacks Trk inhibition, limiting its efficacy in NTRK-altered cancers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
